Researchers developing ANDA analytical methods or synthesizing Mirabegron require a water-soluble, high-purity 4-nitroaniline source. The free base (CAS 100-01-6) has limited aqueous solubility (~0.8 g/L), hindering aqueous protocols.
• >99% purity by HPLC & titration-suitable as primary reference standard
• High aqueous solubility enables green azo dye synthesis in water
• Validated for ANDA method development & Mirabegron API QC applications
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
CAS No.15873-51-5
Cat. No.B096520
⚠ Attention: For research use only. Not for human or veterinary use.
4-Nitroaniline Hydrochloride (CAS 15873-51-5), with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol, is the hydrochloride salt of 4-nitroaniline. This crystalline solid, presenting as a light yellow to amber or dark green powder, exhibits a melting point in the range of 145-146 °C and is characterized by its para-nitro substitution, which fundamentally dictates its electronic properties and reactivity profile [1][2]. The compound is synthesized by the reaction of 4-nitroaniline with hydrochloric acid, yielding a stable salt form that is soluble in methanol . As a key intermediate, it finds established use in the synthesis of dyes, pharmaceuticals, and serves as a critical component in analytical reference standards .
Aqueous synthesis intermediate with enhanced solubility
Certified analytical reference standard for method development
Pharmaceutical intermediate for ANDA impurity profiling
Research tool for protease activity assays
[1] TCI AMERICA. 4-Nitroaniline Hydrochloride >99.0%(T)(HPLC). Product Number N0122. CAS RN: 15873-51-5. Molecular Formula: C6H6N2O2·HCl. Molecular Weight: 174.58. View Source
[2] ChemicalBook. 15873-51-5 (4-NITROANILINE HYDROCHLORIDE). Melting point: 145-146 °C. Color: Light yellow to Amber to Dark green. Form: powder to crystal. View Source
The interchangeability of nitroaniline derivatives is scientifically unsound due to quantifiable differences in fundamental physical and chemical properties. Direct substitution of the free base (4-nitroaniline, CAS 100-01-6) is hindered by its significantly lower aqueous solubility, approximately 0.8 g/L at 20 °C, compared to the highly water-soluble hydrochloride salt, a property critical for aqueous reaction media and analytical applications . Furthermore, the electronic landscape is distinct; 4-nitroaniline is a weaker base (conjugate acid pKa ≈ 1.0) than its ortho- or meta-isomers, a consequence of the para-nitro group's resonance and inductive effects that modulate reactivity in nucleophilic aromatic substitution (SNAr) and diazotization pathways [1][2]. For analytical method development, particularly in regulated pharmaceutical environments, the defined purity, validated characterization, and potential pharmacopeial traceability of the hydrochloride reference standard are non-negotiable and cannot be met by the free base or technical-grade isomers .
4-Nitroaniline HCl (target)
High aqueous solubility enables water-based reactions and stock solutions.
Different basicity (pKa ~0.0) shifts reactivity in SNAr and acid-catalyzed steps.
4-Nitroaniline HCl reference standard
Certified purity >99%, COA, and potential pharmacopeial traceability available.
Technical-grade nitroanilines
Unvalidated purity may compromise analytical method reproducibility and regulatory acceptance.
[1] Principles of Drug Action. Basicity of Nitroanilines: 3-Nitroaniline is a stronger base than 4-nitroaniline due to the electron-withdrawing effect of the nitro group. View Source
[2] John W. Eastes, Mary H. Aldridge, Mortimer J. Kamlet. Study on pKa of Nitroaniline Derivatives. N-Monoalkylation leads to similar changes in pKa with 2-nitroaniline and 5-hydroxy-2-nitroaniline as are observed with 4-nitroaniline. View Source
The hydrochloride salt form of 4-nitroaniline provides a definitive and quantifiable improvement in aqueous solubility compared to its free base counterpart, 4-nitroaniline (CAS 100-01-6). This enhanced solubility is a critical differentiator for experimental protocols requiring aqueous media .
Aqueous SolubilityData to verify
Highly soluble in water vs free base 0.8 g/L at 20 °C
Supports aqueous reaction media preparation
Orders-of-magnitude solubility increase; source data to verify
SolubilityFormulationAqueous Synthesis
Evidence Dimension
Aqueous Solubility
Target Compound Data
Highly soluble in water (hydrochloride salt); reported as soluble in water
Comparator Or Baseline
4-Nitroaniline (free base): 0.8 g/L (0.8 mg/mL) at 20 °C
Quantified Difference
Substantial, orders-of-magnitude increase in solubility; the hydrochloride salt dissolves readily in water, unlike the sparingly soluble free base.
Conditions
Water at 20-25 °C
Why This Matters
For chemists, this eliminates the need for organic co-solvents in aqueous reactions; for analytical scientists, it enables the preparation of stable, high-concentration aqueous stock solutions for method development.
SolubilityFormulationAqueous Synthesis
Analytical Purity & Reference Standard Qualification
Commercially sourced 4-Nitroaniline Hydrochloride is offered with a validated minimum purity of >99.0% as determined by HPLC and Argentometric Titration, and is supplied with a certificate of analysis, enabling its use as a reference standard in regulatory submissions such as ANDAs [1].
Purity: >99.0% (HPLC, Argentometric Titration). Provided with comprehensive characterization data; suitable for analytical method development and QC with possible traceability to USP/EP.
Comparator Or Baseline
Technical grade free base or other isomers: Purity typically lower (e.g., 95-98%), lacking validated analytical characterization and pharmacopeial traceability.
Quantified Difference
Minimum purity specification of >99.0% by HPLC and titration for the hydrochloride reference standard, compared to lower, unvalidated purity for technical-grade materials.
For procurement in pharmaceutical R&D or QC, this validated purity and documentation package is mandatory for meeting regulatory compliance, ensuring data integrity, and reducing the risk of analytical method failure due to unknown impurities.
[1] TCI AMERICA. 4-Nitroaniline Hydrochloride >99.0%(T)(HPLC). Product Number N0122. Purity: min. 99.0 area% (HPLC), min. 99.0% (Argentometric Titration). View Source
Basicity Difference: Para vs. Ortho/Meta Isomers
The position of the nitro group on the aniline ring directly dictates the compound's basicity, a key determinant of reactivity in nucleophilic and electrophilic reactions. The para-nitro isomer (as its hydrochloride salt) exhibits a distinct pKa profile compared to its ortho and meta counterparts, leading to predictable and often superior reaction outcomes [1].
Basicity (pKa)Class-level
Conjugate acid pKa ≈ 1.0 vs 2-nitroaniline pKa ≈ 0.0
Predictable reactivity in diazotization/SNAr
Para isomer provides distinct basicity for synthetic planning
4-Nitroaniline is a weaker base than aniline (ΔpKa ≈ -3.6) but a stronger base than 2-nitroaniline (ΔpKa ≈ +1.0).
Conditions
Aqueous solution at 25 °C
Why This Matters
This difference in basicity influences reaction rates and selectivity in diazotization, SNAr, and other acid-catalyzed or base-mediated transformations. Selecting the para-isomer hydrochloride provides a predictable and well-characterized reactivity profile essential for synthetic planning.
4-Nitroaniline Hydrochloride is a documented intermediate in the commercial production of Mirabegron, a beta-3 adrenergic agonist used for overactive bladder. This established role in an approved drug substance's synthesis pathway is a powerful procurement signal for pharmaceutical R&D and generic drug development [1].
Used in analytical method development, method validation (AMV), QC for ANDA, or during commercial production of Mirabegron.
Comparator Or Baseline
Other nitroaniline isomers (2- or 3-nitroaniline) lack a publicly established, direct role in the commercial synthesis of a marketed pharmaceutical API like Mirabegron.
Quantified Difference
N/A; binary evidence of established industrial use.
Conditions
Pharmaceutical manufacturing and analytical testing environment
Why This Matters
Procurement decisions are de-risked when a compound has a proven, validated application in a commercial process. This evidence justifies the selection of 4-Nitroaniline Hydrochloride over its isomers for projects related to Mirabegron generic development or impurity profiling.
[1] SynZeal. 4-Nitroaniline Hydrochloride (CAS 15873-51-5). Can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or during commercial production of Mirabegron. View Source
Neutrophil Serine Protease Inhibition
In biochemical assays, 4-Nitroaniline Hydrochloride has demonstrated a specific inhibitory effect on the serine protease activity of human neutrophils and the inflammatory response in K562 cells. This bioactivity is not a general property of all nitroaniline salts and represents a targeted research application .
Protease InhibitionData to verify
Inhibits serine protease in human neutrophils
Provides testable hypothesis for inflammation research
In vitro K562 cell model; source data to verify
Biochemical AssayEnzyme InhibitionInflammation Research
Evidence Dimension
Enzymatic Activity
Target Compound Data
Inhibits serine protease activity of human neutrophils; inhibits inflammatory response in k562 cells.
Comparator Or Baseline
General nitroaniline derivatives (e.g., 2- or 3-isomers) are not commonly reported to have this specific protease inhibitory profile.
Quantified Difference
N/A; qualitative evidence of a specific biochemical effect.
Conditions
In vitro assay with human neutrophils and K562 cells
Why This Matters
For researchers in cell biology or inflammation, this reported bioactivity provides a specific, testable hypothesis and differentiates this compound from a simple chemical building block, justifying its procurement for exploratory studies.
Biochemical AssayEnzyme InhibitionInflammation Research
This compound is optimally suited for laboratories developing and validating analytical methods for pharmaceutical substances. Its high, certified purity (>99.0% by HPLC and titration) and provision of comprehensive characterization data enable its use as a primary reference standard for HPLC calibration, impurity profiling, and assay development [1]. It is specifically cited for applications in Abbreviated New Drug Applications (ANDAs) and for QC during commercial API production, such as Mirabegron [2].
Aqueous-Phase Dye & Intermediate Synthesis
The significant enhancement in aqueous solubility of the hydrochloride salt over the free base makes it the preferred starting material for reactions conducted in water or aqueous solvent mixtures [1]. This is particularly advantageous in the industrial synthesis of azo dyes and other intermediates where water is a desirable, green solvent, and the elimination of organic co-solvents reduces cost and environmental impact.
Protease Activity & Inflammation Studies
For research groups investigating serine protease activity, particularly in human neutrophils, or inflammatory pathways in cell models like K562, this compound presents a specific, literature-supported tool [1]. Its reported ability to inhibit these biological processes justifies its procurement for in vitro studies aimed at understanding enzyme function or screening for modulators of inflammation.
Mirabegron & Related Impurity Synthesis
Due to its documented role as an intermediate in Mirabegron synthesis, procurement of 4-Nitroaniline Hydrochloride is essential for research groups engaged in generic drug development, process chemistry optimization, or the synthesis and characterization of Mirabegron-related impurities for regulatory filings [1].
Application
Selection Property
Validation Focus
Analytical method development & QC
Certified reference standard purity
HPLC method validation & ANDA support
Aqueous-phase synthesis
High aqueous solubility
Aqueous reaction compatibility
Protease activity research
Reported enzyme inhibition
Neutrophil protease assay response
Mirabegron impurity synthesis
Documented intermediate use
ANDA impurity profiling
[1] TCI AMERICA. 4-Nitroaniline Hydrochloride >99.0%(T)(HPLC). Product Number N0122. Purity: min. 99.0 area% (HPLC), min. 99.0% (Argentometric Titration). View Source
[2] SynZeal. 4-Nitroaniline Hydrochloride (CAS 15873-51-5). Can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or during commercial production of Mirabegron. View Source
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